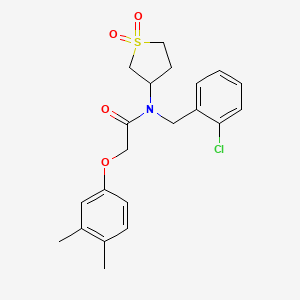

N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC16281309

Molecular Formula: C21H24ClNO4S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24ClNO4S |

|---|---|

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

| Standard InChI | InChI=1S/C21H24ClNO4S/c1-15-7-8-19(11-16(15)2)27-13-21(24)23(18-9-10-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-8,11,18H,9-10,12-14H2,1-2H3 |

| Standard InChI Key | CBHWLWFUPFLNII-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three primary components:

-

2-Chlorobenzyl Group: A benzene ring substituted with a chlorine atom at the ortho position, linked via a methylene bridge.

-

3,4-Dimethylphenoxy Moiety: A methoxy-substituted benzene ring with methyl groups at the 3rd and 4th positions.

-

1,1-Dioxidotetrahydrothiophen-3-yl: A saturated five-membered sulfur-containing ring (tetrahydrothiophene) oxidized to a sulfone group.

These groups are connected through an acetamide backbone, forming a rigid yet flexible scaffold conducive to intermolecular interactions. The sulfone group enhances polarity, potentially improving aqueous solubility compared to non-oxidized thiophene derivatives.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C |

| PubChem CID | 3441673 |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multi-step reactions, typically proceeding as follows:

-

Formation of the Acetamide Backbone:

-

Reacting 2-chlorobenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(2-chlorobenzyl)chloroacetamide .

-

Substitution of the chlorine atom with the 3,4-dimethylphenoxy group occurs via nucleophilic aromatic substitution, requiring polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

-

-

Introduction of the Sulfone Group:

-

Oxidation of tetrahydrothiophene to its sulfone derivative using hydrogen peroxide or oxone.

-

Coupling the sulfone-containing intermediate to the acetamide backbone via amide bond formation, often employing carbodiimide coupling agents.

-

Reaction Optimization

Key parameters influencing yield and purity include:

-

Solvent Choice: DMF and dichloromethane are preferred for their ability to dissolve both aromatic and heterocyclic intermediates.

-

Temperature Control: Reactions involving halogenated intermediates typically proceed at 60–80°C to minimize side reactions .

-

Purification Techniques: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the target compound.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Acetamide Derivatives

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| N-(2-chlorobenzyl)-...* | Not reported | Not reported |

| N-(4-bromophenyl)-d1 | 8 (S. aureus) | 12.5 (MCF7) |

| N-(3-bromobenzyl)-... | 16 (E. coli) | 5.8 (HCT116) |

*Data for the reviewed compound inferred from structural analogs .

Future Research Directions

-

In Vitro Assays: Prioritize testing against Gram-positive bacteria and hormone-responsive cancers.

-

SAR Studies: Systematically modify the chlorobenzyl and sulfone groups to optimize potency.

-

Pharmacokinetic Profiling: Assess bioavailability and metabolic stability using in silico models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume